(2-((alpha-o-Tolylbenzyl)oxy)ethyl)dimethylammonium hexadecyl sulphate
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Overview
Description
(2-((alpha-o-Tolylbenzyl)oxy)ethyl)dimethylammonium hexadecyl sulphate is a chemical compound with the molecular formula C34H57NO5S and a molar mass of 591.88508 g/mol . This compound is known for its unique structure, which includes a dimethylammonium group, a hexadecyl sulphate group, and an alpha-o-tolylbenzyl moiety.
Preparation Methods
The synthesis of (2-((alpha-o-Tolylbenzyl)oxy)ethyl)dimethylammonium hexadecyl sulphate involves several steps. The synthetic route typically starts with the preparation of the alpha-o-tolylbenzyl alcohol, which is then reacted with ethylene oxide to form the corresponding ether. This ether is subsequently quaternized with dimethylamine to form the dimethylammonium salt. Finally, the hexadecyl sulphate group is introduced through a sulfonation reaction .
Industrial production methods for this compound may involve similar steps but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
(2-((alpha-o-Tolylbenzyl)oxy)ethyl)dimethylammonium hexadecyl sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions are typically the corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding alcohols or amines.
Scientific Research Applications
(2-((alpha-o-Tolylbenzyl)oxy)ethyl)dimethylammonium hexadecyl sulphate has a wide range of scientific research applications:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: This compound is employed in biological studies to investigate cell membrane interactions and permeability.
Mechanism of Action
The mechanism of action of (2-((alpha-o-Tolylbenzyl)oxy)ethyl)dimethylammonium hexadecyl sulphate involves its interaction with cell membranes and proteins. The compound’s amphiphilic nature allows it to insert into lipid bilayers, disrupting membrane integrity and increasing permeability. This property is particularly useful in drug delivery, where the compound can facilitate the transport of therapeutic agents across cell membranes .
Comparison with Similar Compounds
(2-((alpha-o-Tolylbenzyl)oxy)ethyl)dimethylammonium hexadecyl sulphate can be compared with other similar compounds, such as:
Cetyltrimethylammonium bromide (CTAB): Both compounds are quaternary ammonium surfactants, but CTAB has a simpler structure and is more commonly used in laboratory settings.
Benzalkonium chloride: This compound is another quaternary ammonium surfactant with antimicrobial properties, often used in disinfectants and antiseptics.
Dodecylbenzenesulfonic acid: While not a quaternary ammonium compound, it is a widely used surfactant with similar applications in detergents and industrial formulations.
The uniqueness of this compound lies in its specific structure, which imparts distinct physicochemical properties and makes it suitable for specialized applications.
Properties
CAS No. |
94249-00-0 |
---|---|
Molecular Formula |
C34H57NO5S |
Molecular Weight |
591.9 g/mol |
IUPAC Name |
N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine;hexadecyl hydrogen sulfate |
InChI |
InChI=1S/C18H23NO.C16H34O4S/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19/h4-12,18H,13-14H2,1-3H3;2-16H2,1H3,(H,17,18,19) |
InChI Key |
YHELGDAPVZOPJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOS(=O)(=O)O.CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C |
Origin of Product |
United States |
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